ethyl 2-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate
Description
Ethyl 2-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is a structurally complex organic compound featuring a benzoate ester core substituted with a glycyl-derived sulfonamide moiety. Key structural elements include:
- Ethyl benzoate backbone: The ester group at position 2 of the benzene ring provides hydrophobicity and influences metabolic stability.
- Glycyl bridge: The glycyl (glycine-derived) linker connects the sulfonamide and benzoate groups, enabling conformational flexibility.
- Sulfonamide substituents: A 2-methoxyphenyl group and a 4-methylphenylsulfonyl group are attached to the glycyl nitrogen. The methoxy group enhances electron-donating properties, while the sulfonyl group contributes to polar interactions and hydrogen bonding.
Properties
IUPAC Name |
ethyl 2-[[2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-4-33-25(29)20-9-5-6-10-21(20)26-24(28)17-27(22-11-7-8-12-23(22)32-3)34(30,31)19-15-13-18(2)14-16-19/h5-16H,4,17H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPVWIHLSQQLHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Glycylamino Intermediate: This step involves the reaction of glycine with 2-methoxyphenylamine under appropriate conditions to form the N-(2-methoxyphenyl)glycine.
Sulfonylation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group, forming N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine.
Esterification: Finally, the carboxylic acid group of the intermediate is esterified with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate can undergo various chemical reactions including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 2-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate with structurally related compounds, highlighting key differences in substituents, functional groups, and reported properties:
| Compound Name | Molecular Formula | Substituents/Modifications | Unique Properties/Applications | Reference |
|---|---|---|---|---|
| Target Compound | C24H25N2O6S | Ethyl benzoate, 2-methoxyphenyl, 4-methylphenylsulfonyl | Potential enzyme inhibition due to sulfonamide and glycyl moieties | - |
| Methyl 3-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-4-methylbenzoate | C24H24N2O6S | Methyl benzoate, 4-methoxyphenylsulfonyl, phenyl (instead of 2-methoxyphenyl) | Exhibits distinct reactivity in nucleophilic substitutions due to electron-rich 4-methoxy group | |
| Methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | C19H21ClN2O5S | Methyl ester, 5-chloro-2-methoxyphenyl | Anti-inflammatory activity noted; chloro substituent enhances electrophilicity | |
| Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate | C17H16FN2O5S | 2-fluorophenylsulfonyl, acetyl linker (vs. glycyl) | Fluorine atom increases electronegativity, altering binding affinity in biological targets | |
| Methyl 4-chloro-3-({N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate | C23H20ClFN2O6S | 4-chloro and 4-fluorophenyl groups | Dual halogen substituents enhance steric bulk and influence pharmacokinetics |
Key Structural and Functional Differences
Ester Group Variations
- Ethyl vs.
- Substituent Positioning : The 2-methoxy group in the target compound vs. 4-methoxy in alters electronic effects. The ortho-substitution may sterically hinder interactions compared to para-substituted analogs .
Sulfonamide and Linker Modifications
- Glycyl vs. Acetyl Linkers : The glycyl bridge in the target compound allows for hydrogen bonding, whereas acetyl linkers (e.g., ) restrict conformational flexibility, impacting target selectivity .
- Halogen Effects : Chloro () and fluoro () substituents enhance electrophilicity and alter binding kinetics. For example, the 5-chloro group in ’s compound is associated with anti-inflammatory activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
